Suzuki Coupling Reactivity Advantage
This compound belongs to the chloropyrimidine class, which has been quantitatively shown to be superior to iodo-, bromo-, and fluoropyrimidines as substrates in Suzuki-Miyaura coupling reactions for the preparation of phenylpyrimidines [1]. This class-level advantage translates directly to this specific compound due to the presence of the 4-chloro substituent.
| Evidence Dimension | Suzuki-Miyaura Coupling Efficiency |
|---|---|
| Target Compound Data | Chloropyrimidine substrate (class representative) |
| Comparator Or Baseline | Iodo-, bromo-, and fluoropyrimidine substrates |
| Quantified Difference | Chloropyrimidines are stated as 'preferable' substrates, indicating higher yields or cleaner reactions. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions. |
Why This Matters
For procurement, this class-level evidence supports the selection of this specific chloropyrimidine intermediate over its bromo- or iodo- analogs, where available, due to potentially higher reaction yields and reduced byproduct formation in downstream syntheses.
- [1] Schomaker, J. M.; Delia, T. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. *J. Org. Chem.* **2001**, *66* (21), 7125-7128. View Source
